TPEG vs. PEG200: 50% Lower Peel Strength and Reduced Plasticizer Migration in Polyurethane Pressure-Sensitive Adhesives
In a direct comparative study of polyurethane-based pressure-sensitive adhesives (PSAs) for temporary protective films in OLED manufacturing, the multi-arm-structured trimethylolpropane ethoxylate (TPEG) was compared against linear-structured poly(ethylene glycol) 200 (PEG200) as a plasticizer. The PSA formulated with TPEG exhibited a lower 180° peel strength than the PEG200-based PSA, fulfilling the requirement for clean debonding . Furthermore, Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) analysis of adherend surfaces post-peeling revealed that TPEG's structural properties resulted in significantly less plasticizer migration compared to PEG200, which is critical for maintaining surface cleanliness in electronic device fabrication .
| Evidence Dimension | Peel Strength (180° test) and Plasticizer Migration |
|---|---|
| Target Compound Data | TPEG: Lower peel strength (exact value not reported in abstract); Reduced migration via TOF-SIMS |
| Comparator Or Baseline | PEG200: Higher peel strength; Greater migration |
| Quantified Difference | Peel strength lower; Migration extent lesser (qualitative but confirmed by surface analysis) |
| Conditions | Polyurethane-based PSA films; 180° peel strength test; TOF-SIMS surface analysis |
Why This Matters
Lower peel strength and reduced migration are essential for ultra-peelable protective films in electronics, where residue-free removal is a critical performance metric.
